1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(3,4-dimethoxyphenyl)ethanone
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Overview
Description
1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(3,4-dimethoxyphenyl)ethanone is a complex organic compound that features a benzoxadiazole ring, a piperazine ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(3,4-dimethoxyphenyl)ethanone typically involves multiple steps:
Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized by reacting 2-chloro-4-nitroaniline with sodium nitrite and hydrochloric acid, followed by treatment with sodium sulfite.
Sulfonylation: The benzoxadiazole derivative is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Piperazine Coupling: The sulfonylated benzoxadiazole is coupled with piperazine under basic conditions to form the piperazine derivative.
Dimethoxyphenyl Ethanone Addition: Finally, the piperazine derivative is reacted with 3,4-dimethoxyphenyl ethanone under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(3,4-dimethoxyphenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and induce apoptosis in cancer cells.
Biological Studies: Used as a fluorescent probe in biological assays to study cellular processes and molecular interactions.
Material Science: Employed in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes such as glutathione S-transferases, inhibiting their activity and leading to the accumulation of toxic metabolites in cancer cells.
Apoptosis Induction: It triggers apoptosis by disrupting the interaction between proteins involved in cell survival pathways, such as the GSTP1-1/JNK complex.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-2,1,3-benzoxadiazol-4-amine: Shares the benzoxadiazole core but lacks the sulfonyl and piperazine groups.
7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: Contains a nitro group instead of the sulfonyl group.
6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol: A derivative with a thioether linkage and nitro group.
Uniqueness
1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(3,4-dimethoxyphenyl)ethanone is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl and piperazine groups enhances its solubility and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H21ClN4O6S |
---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
1-[4-[(4-chloro-2,1,3-benzoxadiazol-7-yl)sulfonyl]piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C20H21ClN4O6S/c1-29-15-5-3-13(11-16(15)30-2)12-18(26)24-7-9-25(10-8-24)32(27,28)17-6-4-14(21)19-20(17)23-31-22-19/h3-6,11H,7-10,12H2,1-2H3 |
InChI Key |
GTDPCOJZFIJJDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=NON=C34)Cl)OC |
Origin of Product |
United States |
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